molecular formula C13H14N2O2 B13436191 3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid

3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13436191
M. Wt: 230.26 g/mol
InChI Key: REEMTUULTSCURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole-based carboxylic acid derivative characterized by a 5-methyl-substituted pyrazole ring linked to a phenyl group at position 3 and a propanoic acid chain at position 4. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid

InChI

InChI=1S/C13H14N2O2/c1-9-11(7-8-12(16)17)13(15-14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)(H,16,17)

InChI Key

REEMTUULTSCURJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Approaches to Pyrazole Derivatives

The core of the synthesis involves constructing the pyrazole ring with specific substituents at designated positions. Common methods include:

  • Condensation of α,β-dicarbonyl compounds with hydrazines: This classical approach involves reacting a suitable diketone with hydrazine derivatives to form the pyrazole ring. For example, 1,3-dicarbonyl compounds such as acetylacetone can react with phenylhydrazine to generate the phenyl-substituted pyrazole core.

  • Cyclization of hydrazones: Hydrazones derived from appropriate aldehydes or ketones can undergo cyclization under acidic or basic conditions to form pyrazoles with specific substituents.

  • Multicomponent reactions: Modern synthetic strategies utilize multicomponent reactions involving hydrazines, α,β-unsaturated carbonyl compounds, and other reagents to assemble the pyrazole ring with desired substitution patterns efficiently.

Functionalization to Attach the Propanoic Acid Chain

The key step involves linking the pyrazole ring to a propanoic acid moiety. This can be achieved via:

  • Nucleophilic substitution or coupling reactions: The pyrazole ring, bearing a suitable leaving group (e.g., halogen), can undergo nucleophilic substitution with a propanoic acid derivative or an amine precursor, followed by oxidation or hydrolysis to introduce the carboxylic acid group.

  • Use of acyl chlorides or esters: Activation of the propanoic acid as an acyl chloride allows for acylation of the pyrazole ring or its derivatives, forming an amide linkage that can later be hydrolyzed to the free acid.

  • Carboxylation reactions: Direct carboxylation of a pyrazole precursor using carbon dioxide under high pressure and temperature, often in the presence of catalysts, can introduce the carboxylic acid functionality.

Representative Synthetic Route

Based on the literature, a typical synthetic pathway might involve:

  • Step 1: Synthesis of the substituted pyrazole core via condensation of phenylhydrazine with a suitable β-dicarbonyl compound, such as acetylacetone, under reflux conditions to form 3-phenyl-1H-pyrazole.

  • Step 2: Methylation at the 5-position using methyl iodide and a base (e.g., potassium carbonate) to introduce the methyl group.

  • Step 3: Functionalization at the 4-position (or 3-position depending on the substitution pattern) with a linker capable of attaching the propanoic acid chain, such as halogenation followed by nucleophilic substitution with a propanoic acid derivative.

  • Step 4: Hydrolysis or oxidation of the intermediate to yield the free propanoic acid group, completing the synthesis of 3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid .

Data Table Summarizing Preparation Methods

Step Reaction Type Reagents/Conditions Purpose References
1 Condensation Phenylhydrazine + β-dicarbonyl Pyrazole core formation ,
2 Methylation Methyl iodide + base 5-position methyl group ,
3 Halogenation NBS or NCS Introduce leaving group
4 Nucleophilic substitution Propanoic acid derivative Attach propanoic acid chain ,
5 Hydrolysis/Oxidation Acidic or basic conditions Final carboxylic acid ,

Notes on Optimization and Purification

  • Reaction conditions such as temperature, solvent choice, and reaction time are critical for selectivity and yield.
  • Purification typically involves recrystallization, column chromatography, or preparative HPLC to isolate the pure compound.
  • Characterization includes NMR, IR, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Validation

Recent studies have demonstrated the feasibility of synthesizing similar pyrazole derivatives via multistep routes involving condensation, substitution, and functionalization steps. For example, the synthesis of related pyrazolylpropanoic acids has employed similar strategies, emphasizing the importance of regioselectivity and functional group compatibility to optimize yields and purity.

Chemical Reactions Analysis

3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Key Structural Features Physical/Chemical Properties Spectral Data Applications/Notes
3-(5-Methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid (Target compound) - 5-Methyl group on pyrazole
- Phenyl at position 3
- Propanoic acid at position 4
- Purity: 95% (Combi-Blocks)
- Melting point: Not reported
- Expected IR: O-H (~3200 cm⁻¹), C=O (~1700 cm⁻¹) Potential building block for bioactive molecules; lacks direct activity data
3-(1-Methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid (Isomer, CAS 1174310-50-9) - 1-Methyl instead of 5-methyl
- Same phenyl and propanoic acid substituents
- Purity: 95%
- Melting point: Not reported
- Likely similar IR/NMR to target compound Positional isomerism may alter steric/electronic properties; synthetic intermediate
2-(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid - CF₃ and Cl substituents
- Propionic acid at position 1
- CAS: 955876-51-4
- Molecular weight: 507.635
- Not provided Increased lipophilicity from CF₃/Cl groups; potential agrochemical applications
(Z)-3-(5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (CAS 956940-85-5) - Thioxothiazolidinone ring
- Isopropoxy and methylphenyl groups
- Complex structure likely reduces solubility
- Melting point: Not reported
- IR: C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹) Enhanced pharmacological potential (e.g., enzyme inhibition) due to thioxo group
(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (Compound 13k) - Difluorophenyl group
- Thioxothiazolidinone ring
- Mp: 114–116°C
- ESI-MS: m/z 470.2 [M-H]⁻
- IR: C-F stretch (~1122 cm⁻¹)
- ¹H NMR: δ 8.29 (pyrazole-H), 7.14–7.41 (Ar-H) Fluorine atoms enhance metabolic stability; tested for antimicrobial activity

Key Observations:

Substituent Effects: Positional Isomerism: The 5-methyl vs. 1-methyl substitution (target vs. Electron-Withdrawing Groups: CF₃ and Cl substituents (CAS 955876-51-4) increase lipophilicity and may improve membrane permeability . Fluorine Substitution: Difluorophenyl derivatives (e.g., Compound 13k) exhibit enhanced metabolic stability and distinct NMR shifts (e.g., C-F stretch at ~1122 cm⁻¹) .

Physicochemical Properties: Thioxothiazolidinone-containing derivatives (e.g., CAS 956940-85-5) show reduced solubility due to extended conjugation but offer unique hydrogen-bonding capabilities via the thioxo group .

Synthetic Accessibility: The target compound may be synthesized via cyclocondensation of hydrazines with β-keto esters, analogous to methods in and . Thioxothiazolidinone derivatives require additional steps, such as sulfur incorporation (e.g., elemental sulfur in ) .

Biological Relevance: While the target compound lacks direct activity data, its structural analogs (e.g., Compound 13k) demonstrate antimicrobial and enzyme-inhibitory properties, highlighting the pyrazole-propanoic acid scaffold’s versatility .

Biological Activity

3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid, with the CAS number 1379001-31-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by various research findings and case studies.

The molecular formula of this compound is C₁₃H₁₄N₂O₂, with a molecular weight of 230.26 g/mol. The compound's structure features a pyrazole ring, which is often associated with significant biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₂
Molecular Weight230.26 g/mol
CAS Number1379001-31-6

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In studies involving various derivatives, it was found that certain pyrazole compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Case Study:
A study evaluated the antibacterial activity of similar pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial effects .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity. Research has identified that similar pyrazole derivatives can inhibit the growth of various fungal strains.

Findings:
In vitro tests revealed that certain pyrazole derivatives exhibited MIC values against Candida albicans ranging from 0.0048 to 0.039 mg/mL . This suggests potential therapeutic applications in treating fungal infections.

Fungal StrainMIC (mg/mL)
Candida albicans0.0048 - 0.039

Anticancer Potential

The role of pyrazole derivatives in cancer therapy has also been investigated due to their ability to modulate immune responses and inhibit tumor growth.

Research Insights:
Studies have shown that compounds targeting the PD-1/PD-L1 pathway can enhance T-cell responses against tumors. Although specific data on this compound is limited, its structural similarity to known inhibitors suggests potential efficacy in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in substituents on the pyrazole ring and propanoic acid chain can significantly influence their pharmacological profiles.

Key Observations:

  • Substituents on the phenyl ring can enhance or diminish antibacterial and antifungal activities.
  • The presence of electron-donating or withdrawing groups can alter the compound's interaction with biological targets.

Q & A

Basic: What are the key synthetic routes for 3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid, and what reaction conditions are critical for achieving optimal yields?

Answer:
The synthesis typically involves:

Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions (e.g., acetic acid, 80°C).

Substituent introduction : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for phenyl groups) using Pd catalysts .

Propanoic acid linkage : Alkylation or Michael addition followed by hydrolysis (e.g., KOH/EtOH reflux).
Critical conditions include anhydrous environments for moisture-sensitive steps and strict temperature control (±2°C) to avoid side products. Yields vary significantly (48–68%) depending on substituent electronic effects .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

  • FT-IR : Confirm carboxylic acid (C=O stretch at 1700–1720 cm⁻¹) and pyrazole C=N (1600–1610 cm⁻¹) .
  • NMR :
    • 1H NMR: Pyrazole protons (δ 7.2–8.3 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxylic acid proton (δ 12–14 ppm, broad if free acid).
    • 13C NMR: Carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 120–140 ppm) .
  • ESI-MS : Molecular ion [M-H]⁻ for exact mass validation (e.g., m/z 470.2 observed for fluorinated derivatives) .

Advanced: How can researchers address contradictions in reported biological activity data across studies?

Answer:
Discrepancies often stem from:

  • Purity variations : Use HPLC (≥95% purity, C18 column, 0.1% TFA/ACN gradient) to standardize batches .
  • Assay conditions : Validate cell viability assays (MTT vs. resazurin) and ensure consistent pH (7.4 ± 0.1) in buffer solutions .
  • Stereochemical factors : Chiral HPLC (Chiralpak AD-H column) to resolve enantiomers, as R/S configurations show 10-fold differences in IC50 values .

Advanced: What strategies optimize solubility and stability for in vivo studies without compromising bioactivity?

Answer:

  • Salt formation : Sodium salt derivatives increase aqueous solubility by 15x (e.g., 2.1 mg/mL → 32 mg/mL in PBS) .
  • Prodrug design : Methyl esterification of the carboxylic acid group improves membrane permeability (logP reduction from 3.2 → 1.8) .
  • Nanoformulation : PEGylated liposomes (size 100–150 nm, PDI <0.2) enhance plasma half-life to 8–12 hours in murine models .

Basic: What are the primary research applications in medicinal chemistry, and what molecular targets are implicated?

Answer:

  • Kinase inhibition : JAK2/STAT3 pathway modulation (IC50 = 1.2–3.8 μM in leukemia cell lines) .
  • Anti-inflammatory activity : COX-2 inhibition (Ki = 0.45 μM) via hydrogen bonding with Arg120 and Tyr355 residues .
  • Structure-activity relationship (SAR) : Fluorine or nitro substitutions at the phenyl ring enhance potency (e.g., 13f derivative shows 5x lower IC50 than parent compound) .

Advanced: How do electron-withdrawing groups (EWGs) on the phenyl ring affect reactivity in derivatization reactions?

Answer:

  • Nucleophilic substitution : EWGs (e.g., -NO2 in 13f) increase reaction rates at the pyrazole C4 position (k = 0.42 min⁻¹ vs. 0.18 min⁻¹ for methoxy analogs) .
  • Side reaction mitigation : Use low temperatures (-20°C) and bulky bases (DIPEA) to suppress elimination byproducts .
  • Computational validation : DFT calculations (B3LYP/6-31G*) show EWGs reduce LUMO energy by 1.8 eV, favoring electrophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.